4-Amino-4-(pyridin-2-yl)butanoic acid
Description
Properties
IUPAC Name |
4-amino-4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7(4-5-9(12)13)8-3-1-2-6-11-8/h1-3,6-7H,4-5,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOXSXZYTVHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(pyridin-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and 4-aminobutanoic acid as the primary starting materials.
Condensation Reaction: The aldehyde group of pyridine-2-carboxaldehyde reacts with the amino group of 4-aminobutanoic acid in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Nitro Derivative: 4-Nitro-4-(pyridin-2-yl)butanoic acid.
Piperidine Derivative: 4-Amino-4-(pyridin-2-yl)piperidine.
Esters and Amides: Various esters and amides of this compound.
Scientific Research Applications
4-Amino-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-4-(pyridin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
(a) (S)-2-Amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic Acid
- Structure: Features a disulfide (-S-S-) bridge linking the pyridin-2-yl group to the butanoic acid chain.
- Applications : Used as a thiol-reactive reagent for protein labeling due to its ability to undergo disulfide exchange reactions. The pyridin-2-yl group enhances solubility in aqueous environments, while the disulfide moiety enables selective binding to cysteine residues .
- Key Difference : The disulfide group introduces redox sensitivity, unlike the parent compound, which lacks this functionality.
(b) 4-(Pyridin-2-yl)butanoic Acid
- Applications : Primarily serves as a precursor for more complex derivatives, such as metal-organic frameworks (MOFs) or drug candidates. Its simplicity makes it a common intermediate in synthetic workflows .
Amino Acid Analogs with Heterocyclic Substitutions
(a) (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
- Structure : Replaces the pyridin-2-yl group with a phenyl ring and introduces a hydroxyl group at the 4-position.
- Applications : Demonstrates enhanced chiral recognition in asymmetric synthesis. The hydroxyl group facilitates hydrogen bonding, influencing crystallinity and solubility in polar solvents .
(b) 4-Amino-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic Acid
- Structure : Substitutes pyridin-2-yl with a 2-oxoindole moiety, introducing additional hydrogen-bonding sites.
- Applications: The indole group enables π-π stacking interactions, making it suitable for targeting aromatic residues in enzyme active sites. This structural feature is absent in 4-amino-4-(pyridin-2-yl)butanoic acid .
Pharmaceutical Derivatives
(a) Bepotastine (4-{4-[(S)-(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic Acid)
- Structure : Incorporates a piperidine ring and a chlorophenyl group, significantly increasing molecular complexity.
- Applications: A clinically approved antihistamine. The extended structure enhances receptor binding specificity, whereas simpler analogs like this compound may lack such targeted activity .
Structural and Functional Implications
Q & A
Q. What are the established synthetic routes for 4-Amino-4-(pyridin-2-yl)butanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, activating a carboxylic acid group (e.g., via thionyl chloride) followed by reaction with a pyridinyl amine derivative under inert conditions (N₂ atmosphere) . Purification often employs recrystallization or column chromatography, with yields highly dependent on solvent choice (e.g., ethanol/water mixtures improve crystallinity) . Pyridine’s electron-withdrawing nature may necessitate harsher conditions (e.g., elevated temperatures) compared to furan analogs .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen bonding .
- NMR : - and -NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 208.22 g/mol) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., neuroprotection vs. antimicrobial effects)?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural analogs. For neuroprotection, GABA pathway modulation is well-documented (IC₅₀ ~10 µM in neuronal cells) , while antimicrobial activity likely depends on substituent electronegativity. Methodological solutions:
- Comparative studies : Test analogs (e.g., 4-Amino-4-(thiophen-2-yl)butanoic acid) under identical conditions .
- Pathway-specific assays : Use siRNA knockdowns to isolate GABAergic vs. inflammatory targets (e.g., TNF-α reduction ).
Q. What challenges arise in stereoselective synthesis, and how can enzymatic methods improve enantiomeric excess (ee)?
Racemization during amination is common. ω-Transaminases (e.g., from Arthrobacter sp.) enable asymmetric synthesis:
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| ω-TA-01 | γ-keto acid derivative | >99 | 69 |
Optimize pH (7.5–8.5) and co-solvents (e.g., DMSO ≤10%) to enhance enzyme stability .
Q. How do computational methods aid in understanding its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding to GABAₐ receptors (binding energy: −9.2 kcal/mol) . MD simulations reveal stable hydrogen bonds with Arg112 and Tyr157 residues over 100 ns trajectories . Validate with mutagenesis (e.g., Ala substitution disrupts binding ).
Methodological Considerations
Q. What experimental design principles apply to studying its neuroprotective mechanisms?
- In vitro : Primary neuron cultures + oxidative stress inducers (e.g., H₂O₂), measuring viability via MTT assay .
- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s), with CSF GABA levels monitored via LC-MS .
- Controls : Use structurally similar inactive analogs (e.g., 4-(pyridin-2-yl)butanoic acid lacking the amino group) .
Q. How can researchers optimize crystallization for X-ray studies?
- Solvent screening : Use high-boiling solvents (e.g., DMF) for slow evaporation .
- Cryoprotection : 20% glycerol in mother liquor prevents ice formation during data collection .
- SHELX refinement : Apply TWINABS for correcting absorption effects in twinned crystals .
Data Interpretation and Validation
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- False positives : Filter docking hits with SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, k𝒹) .
- Solvent effects : Include explicit water molecules in MD simulations to improve accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
